![molecular formula C18H21ClN2O2S B2771192 1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2319852-56-5](/img/structure/B2771192.png)
1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
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Description
1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Scientific Research Applications
Anticancer Properties
Research indicates that urea derivatives, including those with structural similarities to the specified compound, have been evaluated for their anticancer properties. For example, studies on 1-aryl-3-(2-chloroethyl) ureas have shown promising cytotoxic effects against human adenocarcinoma cells, suggesting potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988). This research direction emphasizes synthesizing and testing similar compounds for anticancer efficacy, considering the structural specificity and activity relationship.
Gelation and Material Science
Another interesting application of urea derivatives lies in their ability to form hydrogels and influence the rheology and morphology of these materials. The study on anion tuning of rheology and gelation properties of low molecular weight hydrogelators highlights the significance of urea derivatives in manipulating physical properties of gels, which can be crucial for various industrial and pharmaceutical applications (Lloyd & Steed, 2011).
Cytokinin-like Activity in Plant Biology
Urea derivatives are also known for their cytokinin-like activity, which plays a role in enhancing adventitious rooting and plant growth. These synthetic compounds can regulate cell division and differentiation, providing a valuable tool for agricultural biotechnology and plant morphogenesis studies (Ricci & Bertoletti, 2009). Understanding and developing new urea cytokinins could improve crop yield and stress resistance.
Antimicrobial and Antibacterial Applications
The synthesis of novel heterocyclic compounds containing urea structures demonstrates their potential in creating new antibacterial agents. These studies explore the reactivity of urea derivatives with other compounds to produce substances with significant antibacterial activity, highlighting the importance of such derivatives in developing new pharmaceuticals (Azab, Youssef, & El‐Bordany, 2013).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-3-1-14(2-4-16)11-20-17(22)21-13-18(6-8-23-9-7-18)15-5-10-24-12-15/h1-5,10,12H,6-9,11,13H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNUKQQEEIJRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea |
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